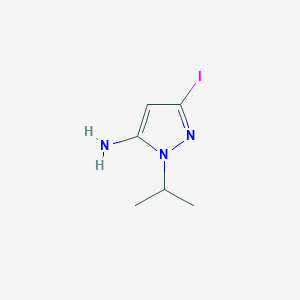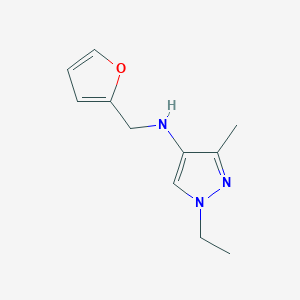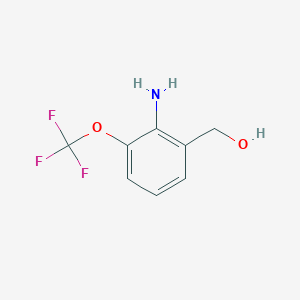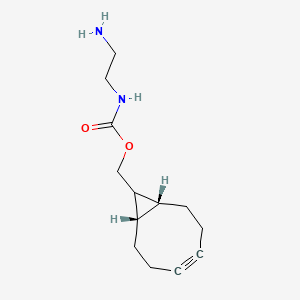
3-iodo-1-(propan-2-yl)-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-iodo-1-(propan-2-yl)-1H-pyrazol-5-amine: is an organic compound with the molecular formula C6H9IN2. It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms. The presence of an iodine atom and an isopropyl group on the pyrazole ring makes this compound unique and potentially useful in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-1-(propan-2-yl)-1H-pyrazol-5-amine typically involves the iodination of a suitable pyrazole precursor. One common method is the electrophilic iodination of 1-(propan-2-yl)-1H-pyrazol-5-amine using iodine or an iodine-containing reagent under acidic conditions. The reaction is usually carried out in a solvent such as acetic acid or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as recrystallization or chromatography, helps in obtaining high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-iodo-1-(propan-2-yl)-1H-pyrazol-5-amine can undergo several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives, depending on the oxidizing agent used.
Reduction Reactions: The compound can be reduced to remove the iodine atom or to modify the pyrazole ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide salts. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide or ethanol at elevated temperatures.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. These reactions are usually performed in acidic or basic media.
Reduction Reactions: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation. These reactions are often carried out in inert solvents such as tetrahydrofuran or diethyl ether.
Major Products Formed
Substitution Reactions: Products include various substituted pyrazoles, depending on the nucleophile used.
Oxidation Reactions: Products include oxidized pyrazole derivatives, such as pyrazole-5-carboxylic acid.
Reduction Reactions: Products include deiodinated pyrazoles and reduced pyrazole derivatives.
Scientific Research Applications
3-iodo-1-(propan-2-yl)-1H-pyrazol-5-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-iodo-1-(propan-2-yl)-1H-pyrazol-5-amine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The presence of the iodine atom and the isopropyl group can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
3-iodo-1-(propan-2-yl)-1H-pyrazole: Lacks the amine group at the 5-position.
1-(propan-2-yl)-1H-pyrazol-5-amine: Lacks the iodine atom at the 3-position.
3-chloro-1-(propan-2-yl)-1H-pyrazol-5-amine: Contains a chlorine atom instead of an iodine atom at the 3-position.
Uniqueness
3-iodo-1-(propan-2-yl)-1H-pyrazol-5-amine is unique due to the presence of both the iodine atom and the isopropyl group on the pyrazole ring
Properties
IUPAC Name |
5-iodo-2-propan-2-ylpyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10IN3/c1-4(2)10-6(8)3-5(7)9-10/h3-4H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKKOOUUCRLUKTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC(=N1)I)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10IN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(Z)-N'-hydroxycarbamimidoyl]-N-(propan-2-yl)benzamide](/img/structure/B11732168.png)
![3-[({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol](/img/structure/B11732171.png)
![2-[4-({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B11732179.png)
![4-{[(1,3-dimethyl-1H-pyrazol-5-yl)amino]methyl}benzene-1,3-diol](/img/structure/B11732182.png)

![2-(3-{[(3,5-difluorophenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11732199.png)
![N-[(4-ethoxyphenyl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine](/img/structure/B11732205.png)
![4-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-3-amine](/img/structure/B11732206.png)
![N-[(5-fluorothiophen-2-yl)methyl]-1-[(oxolan-3-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11732207.png)
![5-[2-(furan-2-yl)ethenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B11732208.png)
![1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopentanamine](/img/structure/B11732210.png)

![1-{4-[3-(Dimethylamino)prop-2-enoyl]phenyl}-3,3-dimethylazetidin-2-one](/img/structure/B11732223.png)

